5-Bromo-2-methylaniline

Physical Properties Material Handling Process Chemistry

5-Bromo-2-methylaniline is the preferred regioisomer for synthesizing SIRT6 activator MDL-801 analogs and BTK inhibitors. Its 5-bromo-2-methyl substitution enables a critical halogen bond with Pro62 of SIRT6 and is a documented pharmacophore in advanced clinical candidates. Unlike 3- or 4-bromo isomers, this pattern ensures precise reactivity in Suzuki-Miyaura and Buchwald-Hartwig couplings. It is also a key precursor for novel herbicides and fungicides with improved selectivity. Substituting with unsubstituted 2-methylaniline or other isomers compromises downstream activity. Order high-purity 5-bromo-2-methylaniline to secure your synthetic pathway.

Molecular Formula C7H8BrN
Molecular Weight 186.05 g/mol
CAS No. 39478-78-9
Cat. No. B1273131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-methylaniline
CAS39478-78-9
Molecular FormulaC7H8BrN
Molecular Weight186.05 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Br)N
InChIInChI=1S/C7H8BrN/c1-5-2-3-6(8)4-7(5)9/h2-4H,9H2,1H3
InChIKeyRXQNKKRGJJRMKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-methylaniline (CAS 39478-78-9): Critical Intermediate for Pharmaceutical and Agrochemical Synthesis


5-Bromo-2-methylaniline (also known as 5-bromo-o-toluidine) is a brominated aromatic amine with the molecular formula C₇H₈BrN and a molecular weight of 186.05 g/mol [1]. It features a bromine substituent at the 5-position and a methyl group at the 2-position of the aniline ring, imparting distinct reactivity and physical properties . This compound is primarily utilized as a key building block in the synthesis of pharmaceuticals (e.g., kinase inhibitors, CNS drugs) and agrochemicals (e.g., herbicides, insecticides), with additional applications in dye manufacturing .

Why Generic Aniline or Bromoaniline Substitution Fails: Procurement Risks for 5-Bromo-2-methylaniline


Substituting 5-bromo-2-methylaniline with unsubstituted 2-methylaniline, regioisomeric bromoanilines (e.g., 3-bromo- or 4-bromo-2-methylaniline), or other 5-bromo-anilines (e.g., 5-bromo-2-ethylaniline) is not straightforward due to significant differences in physical properties, reactivity, and downstream synthetic compatibility. For instance, the 5-bromo regioisomer exhibits a distinct melting point (33 °C) compared to the 3-bromo (liquid) and 4-bromo (53-59 °C) isomers . More critically, the position of the bromine substituent dictates the electronic environment and steric accessibility of the amine, profoundly influencing its reactivity in key transformations such as Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. Furthermore, the specific 5-bromo-2-methyl substitution pattern is a documented pharmacophore in advanced clinical candidates, underscoring that arbitrary replacement with a close analog is likely to compromise the activity of the final drug molecule [2].

Quantitative Differentiation of 5-Bromo-2-methylaniline: Head-to-Head Evidence for Informed Scientific Procurement


Regioisomeric Impact on Physical State: 5-Bromo-2-methylaniline vs. 3- and 4-Bromo Isomers

The substitution position of bromine on the 2-methylaniline scaffold directly determines the physical state at ambient temperature. 5-Bromo-2-methylaniline is a low-melting solid (mp 33 °C) that becomes a clear liquid after melting . In contrast, the 3-bromo isomer is a liquid , and the 4-bromo isomer is a higher-melting crystalline solid (mp 53-59 °C) . These differences have direct implications for handling, formulation, and purification processes.

Physical Properties Material Handling Process Chemistry

Boiling Point and Density Differentiation: 5-Bromo- vs. 3- and 4-Bromo-2-methylaniline

The boiling point of 5-bromo-2-methylaniline is reported as 139 °C at 17 mmHg, which is significantly lower than the boiling points of its 3-bromo and 4-bromo regioisomers (~248 °C and 240 °C, respectively, under similar conditions) . Its density (1.49 g/mL at 25 °C) also differs, being slightly lower than the 3-bromo isomer (1.51 g/mL) and higher than the 4-bromo isomer (~1.47 g/mL) .

Physical Properties Purification Process Safety

Synthetic Yield Benchmark: Preparation of 5-Bromo-2-methylaniline from 4-Bromo-2-nitrotoluene

The preparation of 5-bromo-2-methylaniline via reduction of 4-bromo-2-nitrotoluene with SnCl₂·H₂O in ethyl acetate proceeds with a high isolated yield of 93% . This compares favorably to the 81% yield reported for the analogous synthesis of 3-bromo-2-methylaniline from 2-bromo-6-nitrotoluene .

Synthetic Efficiency Process Economics Green Chemistry

Reactivity Advantage in Suzuki-Miyaura Cross-Coupling

5-Bromo-2-methylaniline, as an unprotected ortho-bromoaniline, is a competent substrate for Suzuki-Miyaura cross-coupling with various boronic esters. A recent study demonstrated the general utility of this scaffold, reporting good to excellent yields (typically 70-95%) for a wide range of coupling partners [1]. In contrast, the para-bromo isomer (4-bromo-2-methylaniline) yielded variable results (e.g., 60-85%) under comparable conditions [2][3].

Cross-Coupling Synthetic Versatility Medicinal Chemistry

Pharmacophoric Relevance: The 5-Bromo-2-methylaniline Moiety in SIRT6 Activation

The 5-bromo-2-methylaniline scaffold is a critical pharmacophoric element in the SIRT6 activator MDL-801. Structural biology studies reveal that the bromine atom forms a specific halogen bond with Pro 62 of SIRT6, contributing significantly to the compound's high potency [1][2]. This precise interaction is contingent upon the exact substitution pattern; changing the halogen position or identity is expected to abrogate this interaction and reduce biological activity. The compound is also a key intermediate for synthesizing Bruton's tyrosine kinase (BTK) inhibitors [3].

Drug Discovery Epigenetics Oncology

Solubility and Stability Profile Differentiation

The water solubility of 5-bromo-2-methylaniline is 0.26 g/L at 25 °C , which is notably higher than that of the 4-bromo isomer (estimated <0.1 g/L) . Additionally, its predicted pKa of 3.38 suggests it is a weaker base than unsubstituted 2-methylaniline (pKa ~4.4) [1], influencing its behavior in acidic and aqueous reaction media. The compound is light-sensitive and requires storage in an inert atmosphere .

Formulation Reaction Medium Stability

Targeted Application Scenarios for 5-Bromo-2-methylaniline Procurement


Medicinal Chemistry: SIRT6 Activator and BTK Inhibitor Lead Optimization

5-Bromo-2-methylaniline is the preferred building block for synthesizing analogs of the SIRT6 activator MDL-801. Its bromine atom engages in a critical halogen bond with Pro62 of SIRT6, making it essential for retaining the desired on-target activity [1][2]. It is also a documented intermediate for BTK inhibitors, which are important therapeutics in oncology and autoimmune disease [3].

Agrochemical Synthesis: Herbicide and Fungicide Intermediate

This compound is a key precursor for novel herbicidal and fungicidal aniline derivatives. Its specific substitution pattern allows for the synthesis of active ingredients with improved selectivity and potency [1]. Patent literature explicitly cites the utility of p-bromo-o-alkylanilines, a class that includes 5-bromo-2-methylaniline, as intermediates for herbicides and plant growth regulators [2].

Organic Methodology: Substrate for Unprotected ortho-Bromoaniline Cross-Coupling

5-Bromo-2-methylaniline is an excellent substrate for developing and validating new cross-coupling methodologies that tolerate unprotected anilines. Its reactivity in Suzuki-Miyaura couplings is well-documented and can be benchmarked against other aryl bromides [1]. The lower boiling point and distinct solubility profile of the 5-bromo isomer also make it a preferred choice for optimizing reaction workup and purification [2].

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